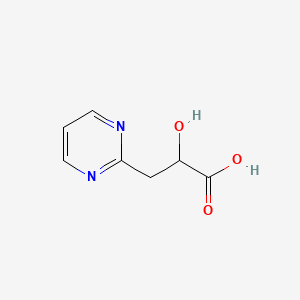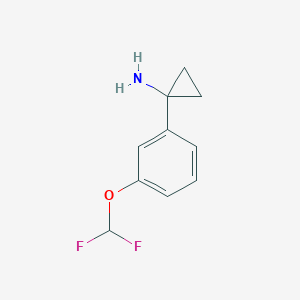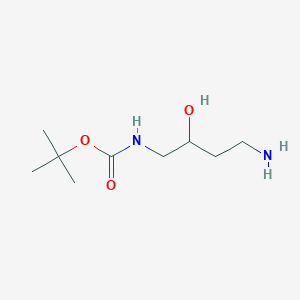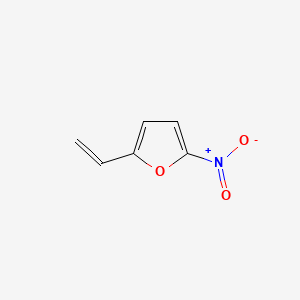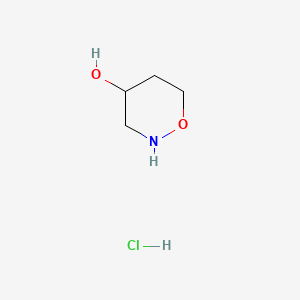
2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole is a heterocyclic compound that contains both a thiazole ring and a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-1-(pyrrolidin-2-ylmethyl)ethanone with thiourea under basic conditions to form the thiazole ring . The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for 2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated or nitro-substituted thiazoles.
Aplicaciones Científicas De Investigación
2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its targets . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylthiazole: Lacks the pyrrolidin-2-ylmethyl group, resulting in different biological activities.
4-(Pyrrolidin-2-ylmethyl)thiazole: Lacks the methyl group at the 2-position of the thiazole ring.
2-Methyl-4-(pyrrolidin-2-ylmethyl)oxazole: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole is unique due to the presence of both the thiazole and pyrrolidine rings, which can confer distinct biological activities and chemical reactivity. The combination of these two rings can enhance the compound’s potential as a bioactive molecule and its versatility in various applications .
Propiedades
Fórmula molecular |
C9H14N2S |
|---|---|
Peso molecular |
182.29 g/mol |
Nombre IUPAC |
2-methyl-4-(pyrrolidin-2-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H14N2S/c1-7-11-9(6-12-7)5-8-3-2-4-10-8/h6,8,10H,2-5H2,1H3 |
Clave InChI |
NLHFIFRANUUIOS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)CC2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


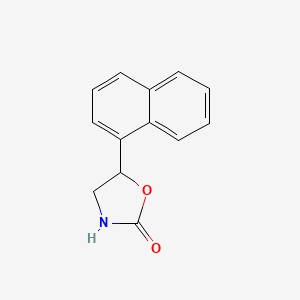
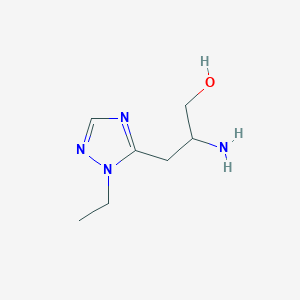


![2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)
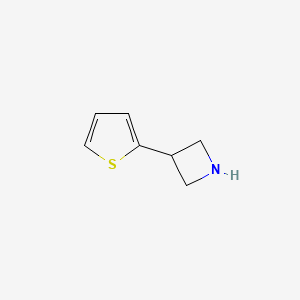

![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)
